molecular formula C9H13NO2 B14847418 3-(Dimethylamino)-5-methoxyphenol CAS No. 56825-85-5

3-(Dimethylamino)-5-methoxyphenol

Cat. No.: B14847418
CAS No.: 56825-85-5
M. Wt: 167.20 g/mol
InChI Key: XLYMCNOKUUZRMB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-methoxyphenol is an organic compound characterized by the presence of a dimethylamino group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Dimethylamino)-5-methoxyphenol typically involves the reaction of dimethylamine with resorcinol. The process includes the following steps :

    Reaction: Dimethylamine aqueous solution is reacted with resorcinol to obtain crude this compound.

    Purification: The crude product is treated with industrial liquid alkali, followed by extraction with toluene to remove by-products.

    Neutralization and Washing: The aqueous phase is neutralized and washed to remove unreacted resorcinol.

    Distillation: Vacuum distillation is performed to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

3-(Dimethylamino)-5-methoxyphenol has a wide range of applications in scientific research :

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-methoxyphenol involves its interaction with various molecular targets and pathways . The compound can act as an inhibitor or activator of specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-5-methoxyphenol is unique due to the presence of both a dimethylamino group and a methoxy group on the phenol ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields.

Properties

CAS No.

56825-85-5

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(dimethylamino)-5-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-10(2)7-4-8(11)6-9(5-7)12-3/h4-6,11H,1-3H3

InChI Key

XLYMCNOKUUZRMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)OC)O

Origin of Product

United States

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